molecular formula C8H14Cl2N2O2S B6194729 (4-amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride CAS No. 2680541-81-3

(4-amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride

Cat. No.: B6194729
CAS No.: 2680541-81-3
M. Wt: 273.2
InChI Key:
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Description

(4-amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-amino-2-methoxybenzaldehyde with a suitable sulfanone precursor under acidic conditions to form the imino intermediate. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the process. Purification steps, such as crystallization or recrystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

(4-amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2680541-81-3

Molecular Formula

C8H14Cl2N2O2S

Molecular Weight

273.2

Purity

95

Origin of Product

United States

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